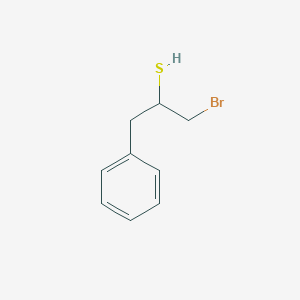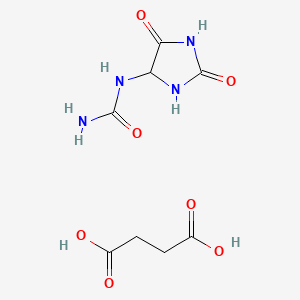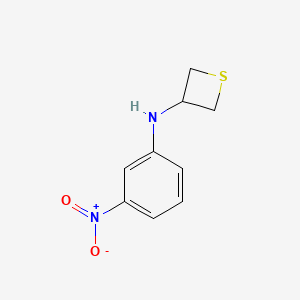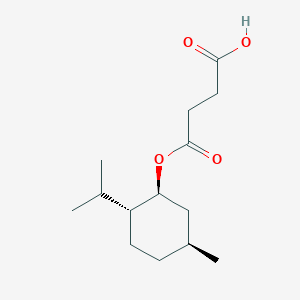
4-(((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid is a complex organic compound known for its unique structural properties. This compound features a cyclohexyl ring substituted with isopropyl and methyl groups, making it a chiral molecule with specific stereochemistry. The presence of both an oxo group and a butanoic acid moiety further adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the acylation of (1S,2R,5S)-2-Isopropyl-5-methylcyclohexanol with an appropriate acid anhydride or acyl chloride under acidic or basic conditions . The reaction conditions often require the use of catalysts such as trimethylsilyl trifluoromethanesulfonate to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction parameters, leading to higher purity and reduced by-products .
Chemical Reactions Analysis
Types of Reactions
4-(((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be employed to convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo or hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or thiols under basic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
4-(((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of chiral molecules and complex natural products.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of 4-(((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1S,2R,5S)-2-Isopropyl-5-methylcyclohexanol: A precursor in the synthesis of the target compound.
(1S,2R,5S)-(+)-Menthol: A structurally related compound with similar stereochemistry.
(1R,2S,5R)-(-)-Menthol: An enantiomer of menthol with different stereochemistry.
Uniqueness
4-(((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid is unique due to its combination of functional groups and chiral centers, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H24O4 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
4-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C14H24O4/c1-9(2)11-5-4-10(3)8-12(11)18-14(17)7-6-13(15)16/h9-12H,4-8H2,1-3H3,(H,15,16)/t10-,11+,12-/m0/s1 |
InChI Key |
BLILOGGUTRWFNI-TUAOUCFPSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)CCC(=O)O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CCC(=O)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


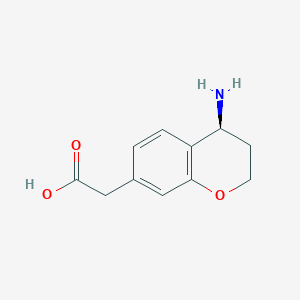
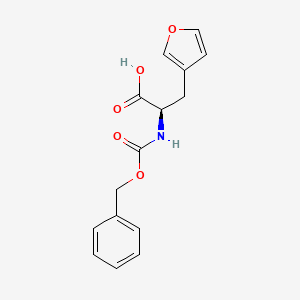
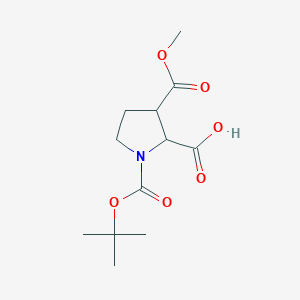

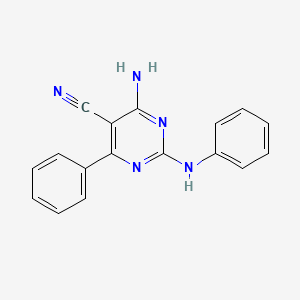
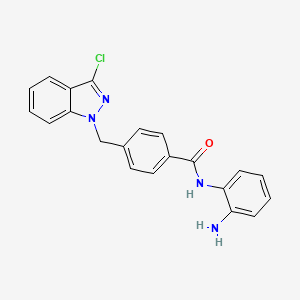
![6-[6-(5-formylpyridin-2-yl)pyridin-2-yl]pyridine-3-carbaldehyde](/img/structure/B15216528.png)
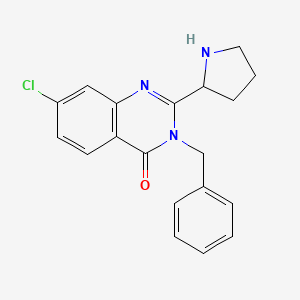
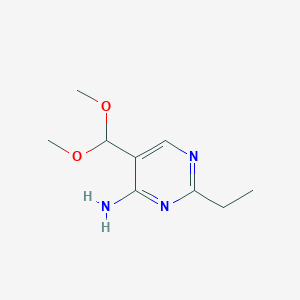

![12-hydroxy-1,10-bis(2-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15216561.png)
